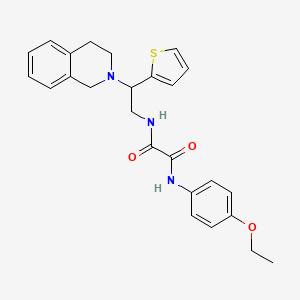

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-ethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-2-31-21-11-9-20(10-12-21)27-25(30)24(29)26-16-22(23-8-5-15-32-23)28-14-13-18-6-3-4-7-19(18)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOWHXSYOXMGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide generally involves multiple steps:

Formation of the Isoquinoline Derivative: The initial step typically involves the formation of the 3,4-dihydroisoquinoline unit through a Pictet-Spengler reaction. This involves condensing a β-phenylethylamine with an aldehyde under acidic conditions.

Synthesis of the Thiophene Derivative: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

Coupling Reaction: The isoquinoline and thiophene derivatives are then coupled through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Oxalamide Formation: The final step involves the formation of the oxalamide bond by reacting the intermediate with oxalyl chloride and 4-ethoxyaniline under controlled conditions to ensure the formation of the desired amide bond.

Industrial Production Methods: On an industrial scale, the production may involve more efficient and scalable techniques:

Flow Chemistry: This method allows for continuous production, which is more scalable and often safer for reactions involving hazardous intermediates.

Catalysis: The use of catalysts can help in reducing reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions: The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide can undergo several types of chemical reactions:

Oxidation: The thiophene and isoquinoline rings can be oxidized under strong oxidizing conditions.

Reduction: The nitro groups in the compound can be selectively reduced to amino groups using reducing agents like sodium borohydride.

Substitution: The ethoxy group in the oxalamide can undergo nucleophilic substitution reactions, especially with strong nucleophiles like amines or thiols.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Typical reducing agents are sodium borohydride and hydrogen in the presence of a palladium catalyst.

Substitution: These reactions might require bases like sodium hydride or potassium tert-butoxide to facilitate the formation of nucleophiles.

Oxidation: Leads to the formation of sulfoxides or sulfonic acids depending on the severity of the conditions.

Reduction: Results in the formation of primary or secondary amines.

Substitution: Produces a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ligand Design: Due to its unique structure, it can be used in the design of ligands for coordination chemistry.

Material Science: Its derivatives might find uses in the development of new materials with specific electronic or optical properties.

Drug Development: The bioactive moieties in the compound make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study the interaction of drugs with biological targets.

Catalysis: The compound and its derivatives might serve as catalysts or catalyst precursors in industrial processes.

Sensor Development: Its unique chemical properties can be exploited in the development of chemical sensors.

Mechanism of Action

The exact mechanism of action for this compound can vary depending on its application:

Molecular Targets:Enzymes: It may inhibit or activate enzymes by binding to their active sites.

Receptors: It can interact with specific receptors, altering their activity and thus affecting cellular signaling pathways.

Signal Transduction: By interacting with cell surface receptors, it can modulate intracellular signaling pathways.

Metabolic Pathways: It might influence metabolic pathways by inhibiting or enhancing the activity of key metabolic enzymes.

Comparison with Similar Compounds

When comparing this compound with others, its uniqueness can be highlighted:

Similar Compounds:N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyl)oxalamide: A similar structure without the ethoxy group.

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide: Incorporates a furan ring instead of thiophene.

The incorporation of both 3,4-dihydroisoquinoline and thiophene moieties in its structure.

The presence of the ethoxy group, which can influence its solubility and reactivity.

This compound stands out due to its unique combination of functional groups, making it a versatile molecule for various applications in scientific research and industry.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of oxalamides, characterized by the presence of an oxalamide functional group, and incorporates both isoquinoline and thiophene moieties, which are known for their diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 434.4 g/mol. The structure consists of an isoquinoline core linked to a thiophene ring and an ethoxyphenyl substituent, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5 |

| Molecular Weight | 434.4 g/mol |

| CAS Number | 898417-02-2 |

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific biological activity of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide has been explored through various studies.

Antitumor Activity

Several studies have focused on the antitumor potential of oxalamides. For example, compounds containing isoquinoline derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study : A study evaluated a series of oxalamide derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the substituents significantly affected the potency against tumor cells, suggesting that N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide could exhibit similar effects due to its unique structure.

Anti-inflammatory Properties

Compounds with thiophene rings are often associated with anti-inflammatory activities. The presence of sulfur in thiophene can enhance interactions with biological targets involved in inflammatory responses.

Research Finding : In vitro assays demonstrated that thiophene-containing compounds inhibited pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

The biological activity of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide likely involves multiple mechanisms:

- Receptor Interaction : The compound may interact with specific receptors or enzymes critical for cancer progression or inflammation.

- Signal Transduction Modulation : It could modulate intracellular signaling pathways that regulate cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. How to design a robust SAR study for optimizing selectivity?

- Methodological Answer : Combine parallel synthesis (e.g., 96-well plates) with high-throughput screening against off-targets (e.g., kinases, GPCRs). For oxalamides, modify the ethoxyphenyl group to reduce hERG channel binding (a common selectivity issue). Use SPR to measure binding affinities across targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.